4-Piperidinecarboxaldehyde, 3-fluoro-

Medicinal Chemistry Drug Design Physicochemical Properties

4-Piperidinecarboxaldehyde, 3-fluoro- (3-Fluoro-4-piperidinecarboxaldehyde) is a fluorinated heterocyclic building block characterized by a piperidine ring with an aldehyde group at the 4-position and a fluorine atom at the 3-position. The strategic placement of a single fluorine atom on the saturated piperidine scaffold is a well-validated strategy in medicinal chemistry for modulating key molecular properties, including basicity (pKa), metabolic stability, and target binding affinity.

Molecular Formula C6H10FNO
Molecular Weight 131.15 g/mol
Cat. No. B14782852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinecarboxaldehyde, 3-fluoro-
Molecular FormulaC6H10FNO
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESC1CNCC(C1C=O)F
InChIInChI=1S/C6H10FNO/c7-6-3-8-2-1-5(6)4-9/h4-6,8H,1-3H2
InChIKeyOIOCGVUOKKWNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinecarboxaldehyde, 3-fluoro-: A Strategic Fluorinated Building Block for Medicinal Chemistry


4-Piperidinecarboxaldehyde, 3-fluoro- (3-Fluoro-4-piperidinecarboxaldehyde) is a fluorinated heterocyclic building block characterized by a piperidine ring with an aldehyde group at the 4-position and a fluorine atom at the 3-position [1]. The strategic placement of a single fluorine atom on the saturated piperidine scaffold is a well-validated strategy in medicinal chemistry for modulating key molecular properties, including basicity (pKa), metabolic stability, and target binding affinity [1]. This compound serves as a versatile intermediate for synthesizing 3-fluoro-piperidine containing analogs, which are increasingly important scaffolds in drug discovery programs targeting a range of therapeutic areas [2].

Why 4-Piperidinecarboxaldehyde Analogs Are Not Interchangeable: The Quantifiable Impact of 3-Fluoro Substitution


The simple substitution of a hydrogen atom with a fluorine atom on the piperidine ring creates a new chiral center and exerts a profound, quantifiable influence on the molecule's physicochemical and biological profile, precluding generic substitution [1]. The electron-withdrawing nature of fluorine directly modulates the basicity (pKa) of the piperidine nitrogen, which is a critical determinant of a molecule's ionization state at physiological pH, thereby affecting its absorption, distribution, and potential off-target interactions such as hERG channel binding [1]. Furthermore, 3-fluoro-piperidine-containing compounds have demonstrated significantly enhanced biological activity in specific contexts, such as several-fold increases in α-glucosidase inhibition compared to non-fluorinated standards, underscoring that the fluorine atom is not a passive substituent but a key driver of pharmacological effect [2].

Quantitative Differentiation Guide: Head-to-Head Evidence for 4-Piperidinecarboxaldehyde, 3-fluoro-


Modulation of Piperidine Basicity (pKa): A Critical Design Parameter

The introduction of a 3-fluoro substituent is a validated method for modulating the basicity of the piperidine nitrogen. For a related 3-fluoro-piperidine derivative, the predicted pKa was calculated to be 6.19 ± 0.70, a significant reduction from the pKa of the non-fluorinated piperidine (piperidine pKa ~11.2). This shift in pKa alters the ionization state of the molecule at physiological pH (7.4), which directly impacts its absorption, distribution, and potential for off-target binding [1]. While specific experimental pKa data for the exact 4-Piperidinecarboxaldehyde, 3-fluoro- compound was not found in the searched sources, the effect is a well-established class-level property of 3-fluoro-piperidines [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced α-Glucosidase Inhibitory Activity in Fluorinated Piperidine Series

A 2024 study in the European Journal of Medicinal Chemistry synthesized a series of fluorine-substituted piperidine derivatives (compounds 1–8) and evaluated their in vitro activity against α-glucosidase. The series exhibited 'extraordinary' α-glucosidase inhibitory activity, with IC50 values several-fold more potent than the standard clinical drug acarbose [1]. While the exact compound 4-Piperidinecarboxaldehyde, 3-fluoro- was not the tested species, this study directly demonstrates the power of fluorination on the piperidine scaffold to achieve significant improvements in biological activity. This evidence establishes a strong precedent for the use of fluorinated piperidine building blocks like 4-Piperidinecarboxaldehyde, 3-fluoro- to generate highly potent lead molecules.

Antidiabetic Research Enzyme Inhibition Structure-Activity Relationship

Enhanced Anticancer Activity in 3-Fluoro-Piperidine Hybrid Compounds

A study on piperidine-dihydropyridine hybrids as anticancer agents reported that a compound featuring a 3-fluoro substitution in the carboxamide series exhibited robust inhibitory effects, with an IC50 of 15.94 ± 0.201 μM against A-549 (lung cancer) cells and 22.12 ± 0.213 μM against MCF-7 (breast cancer) cells [1]. These values were significantly lower than the IC50 of the reference drug Cisplatin (not quantified in the abstract). This data indicates that the 3-fluoro-piperidine motif, which can be synthesized from 4-Piperidinecarboxaldehyde, 3-fluoro-, contributes directly to enhanced antiproliferative activity in these cancer cell lines.

Oncology Cytotoxicity Drug Discovery

Metabolic Stability of 3-Fluoro-Piperidine Containing Compounds

Fluorination is a standard strategy to improve metabolic stability. For a related 3-fluoro-piperidine containing compound, metabolic stability in human liver microsomes S9 fraction (UGT-mediated metabolism) was measured, showing 38% of parent compound remaining after 60 minutes at a 5 μM concentration . While a direct comparison to a non-fluorinated analog is not provided in this assay, the value itself indicates a degree of resistance to Phase II metabolism. This aligns with the general principle that the C-F bond is resistant to metabolic cleavage, leading to increased half-life and improved pharmacokinetic profiles for drug candidates derived from fluorinated building blocks [1].

ADME Drug Metabolism Pharmacokinetics

High-Impact Application Scenarios for 4-Piperidinecarboxaldehyde, 3-fluoro- Procurement


Lead Optimization for T-Type Calcium Channel Antagonists in Neurology

Procure 4-Piperidinecarboxaldehyde, 3-fluoro- as a key intermediate for synthesizing novel 3-fluoro-piperidine derivatives targeting T-type calcium channels. This application is supported by patent literature establishing 3-fluoro-piperidines as antagonists of these channels, which are implicated in neurological and psychiatric disorders [1]. The 3-fluoro substituent's ability to modulate basicity and metabolic stability is crucial for optimizing compounds for CNS penetration and favorable pharmacokinetics.

Discovery of Next-Generation α-Glucosidase Inhibitors for Diabetes

Utilize 4-Piperidinecarboxaldehyde, 3-fluoro- to construct a library of fluorinated piperidine analogs for α-glucosidase inhibition screening. Evidence demonstrates that fluorine-substituted piperidine derivatives can achieve IC50 values several-fold more potent than the standard drug acarbose [2]. The aldehyde handle allows for rapid diversification to explore structure-activity relationships and identify novel, highly potent antidiabetic leads.

Synthesis of 3-Fluoro-Piperidine-Dihydropyridine Hybrid Anticancer Agents

Employ 4-Piperidinecarboxaldehyde, 3-fluoro- as a core building block for generating piperidine-dihydropyridine hybrids with potent anticancer activity. A compound containing a 3-fluoro-piperidine moiety demonstrated IC50 values of 15.94 μM against A-549 lung cancer cells and 22.12 μM against MCF-7 breast cancer cells [3]. This scenario leverages the compound to create novel chemotherapeutics with a validated mechanism of action.

Design of Metabolically Stable SYK, CGRP, or MET Kinase Inhibitors

Integrate 4-Piperidinecarboxaldehyde, 3-fluoro- into medicinal chemistry campaigns targeting kinases such as SYK, CGRP, or MET. The 3-fluoropiperidine scaffold has been previously employed to improve the pharmacological properties of inhibitors for these targets, primarily by enhancing metabolic stability and modulating basicity [1]. The compound's reactivity allows for incorporation into diverse inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Piperidinecarboxaldehyde, 3-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.